![molecular formula C3Cl5F3 B1600087 1,1,2-Trifluoropentachloropropane CAS No. 2354-05-4](/img/structure/B1600087.png)
1,1,2-Trifluoropentachloropropane
Overview
Description
1,1,2-Trifluoropentachloropropane, also known as TFPCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Materials Science: Fluoropolymer Production
In materials science, 1,1,2-Trifluoropentachloropropane is a candidate for the synthesis of fluoropolymers. These materials are known for their high resistance to solvents, acids, and bases, making them ideal for various industrial applications .
Analytical Chemistry: Method Development
The compound’s unique properties are of interest in analytical chemistry, where it may be used to develop new methods for the detection and quantification of various substances .
Pharmacology: Drug Interaction Studies
Pharmacological studies involve investigating the interactions between drugs and compounds like 1,1,2-Trifluoropentachloropropane. Understanding these interactions can lead to safer and more effective drug therapies .
Spectroscopy: Advanced Material Analysis
The compound’s potential in spectroscopy lies in its ability to be used as a standard or reagent in the qualitative and quantitative analysis of materials, aiding in the advancement of spectroscopic techniques .
Nanotechnology: Nanomaterial Synthesis
In the field of nanotechnology, 1,1,2-Trifluoropentachloropropane may contribute to the synthesis of nanomaterials, which have applications ranging from electronics to medicine due to their unique optical, magnetic, and electrical properties .
properties
IUPAC Name |
1,1,1,2,3-pentachloro-2,3,3-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-1(9,2(5,6)7)3(8,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIWFDMHGNDLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453974 | |
Record name | AGN-PC-0NFB2Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trifluoropentachloropropane | |
CAS RN |
2354-05-4 | |
Record name | AGN-PC-0NFB2Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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